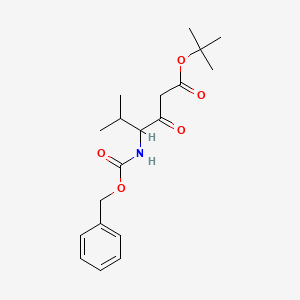

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate

Descripción general

Descripción

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate is a synthetic organic compound that is often used in the field of organic chemistry. It is characterized by the presence of a tert-butyl ester group, a benzyloxycarbonyl-protected amino group, and a ketone functional group. This compound is commonly used as an intermediate in the synthesis of various peptides and other complex organic molecules.

Mecanismo De Acción

Target of Action

It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that the compound may interact with peptide or protein targets.

Mode of Action

The compound’s mode of action is likely related to its role in peptide synthesis. The Boc group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process . Once the desired peptide chain is formed, the Boc group can be removed to reveal the free amino group .

Biochemical Pathways

The compound is used in the synthesis of dipeptides . Dipeptides are involved in various biochemical pathways, including protein synthesis and degradation, signal transduction, and regulation of cell functions. The specific pathways affected by this compound would depend on the nature of the dipeptides synthesized using it.

Result of Action

The primary result of the compound’s action is the synthesis of dipeptides . Dipeptides can have various biological effects, depending on their specific amino acid sequence. They can serve as building blocks for larger proteins, act as signaling molecules, or have other biological functions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other chemicals or reagents in the environment can also impact the compound’s stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production under controlled conditions, improving efficiency and yield compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The benzyloxycarbonyl group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the benzyloxycarbonyl group.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Free amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Synthesis

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of drugs with specific biological activities. For instance, it can be used to synthesize compounds containing the (iS)-2-aminoglutarimide moiety, which is important for creating therapeutics targeting various diseases, including cancer and neurological disorders .

Case Study: Anticancer Agents

Research has shown that derivatives of tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate exhibit promising anticancer properties. A study demonstrated that compounds synthesized from this precursor displayed cytotoxic effects against several cancer cell lines, suggesting its utility in developing new anticancer drugs .

Biochemical Research

Enzyme Inhibitors

The compound has been investigated for its potential as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. Compounds derived from this compound have shown effectiveness in inhibiting these enzymes, thereby restoring the efficacy of beta-lactam antibiotics .

Table 1: Summary of Inhibition Studies

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Beta-lactamase | 12.5 | |

| Compound B | Beta-lactamase | 8.0 |

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl 4-aminobenzoate: Similar in structure but lacks the benzyloxycarbonyl protection.

tert-Butyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate: Similar but uses a tert-butoxycarbonyl (Boc) group for protection instead of a benzyloxycarbonyl group.

Uniqueness

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate is unique due to its combination of functional groups, which provide both protection and reactivity. The benzyloxycarbonyl group offers a different protection strategy compared to other protecting groups like Boc, allowing for selective deprotection and further functionalization .

Actividad Biológica

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate, a compound with the CAS number 1822810-13-8, is a synthetic derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

- Molecular Formula : C19H27NO5

- Molecular Weight : 349.43 g/mol

- CAS Number : 1822810-13-8

The compound features a tert-butyl group, a benzyloxycarbonyl amino group, and a keto group, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The following mechanisms have been proposed based on related studies:

- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Modulation of Signaling Pathways : These compounds may interact with key signaling pathways such as the PI3K/AKT pathway, which is crucial for cell survival and growth.

- Anti-Metastatic Effects : Studies suggest that certain derivatives can downregulate proteins involved in epithelial-mesenchymal transition (EMT), thereby reducing metastatic potential in cancer cells.

Research Findings

A review of available literature reveals several significant findings regarding the biological activity of related compounds:

Case Study: Anti-Cancer Activity

A study examined the effects of a benzofuran derivative, closely related to this compound, on hepatocellular carcinoma (HCC) cell lines. The findings included:

- Cytotoxicity Assessment : The compound exhibited cytotoxic effects on Huh7 cells with an IC50 value of approximately 38.15 μM after 48 hours of treatment.

- Mechanism of Action : The compound suppressed integrin α7 expression and inhibited downstream signaling through FAK/AKT pathways, leading to decreased cell motility and invasiveness .

Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Cytotoxicity | IC50 ~38.15 μM in Huh7 cells | |

| Anti-Metastatic | Inhibition of integrin α7 and MMP9 expression | |

| Apoptosis Induction | Induces apoptosis in cancer cell lines |

Safety and Toxicology

Safety assessments are crucial for evaluating the potential therapeutic applications of this compound. Preliminary data indicate that related compounds do not exhibit significant toxicity at non-cytotoxic concentrations, suggesting a favorable safety profile for further development.

Propiedades

IUPAC Name |

tert-butyl 5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-13(2)17(15(21)11-16(22)25-19(3,4)5)20-18(23)24-12-14-9-7-6-8-10-14/h6-10,13,17H,11-12H2,1-5H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKFTCDIARXOCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.